Metvan

glioblastoma xenograft in vivo efficacy

Metvan, chemically defined as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) [VO(SO4)(Me2-Phen)2], is a multitargeted oxovanadium(IV) complex identified as the most promising anticancer agent among 25 bis(cyclopentadienyl)vanadium(IV) and 14 oxovanadium(IV) compounds evaluated. The dimethyl substitution on the phenanthroline ligands is essential for its anticancer activity, as unsubstituted analogs (e.g., VO(phen)2) were significantly less active.

Molecular Formula C28H24N4O5SV
Molecular Weight 579.5 g/mol
Cat. No. B1243425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetvan
Synonyms(VO(SO4)(Me2-phen)2)
bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV)
metvan
Molecular FormulaC28H24N4O5SV
Molecular Weight579.5 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.[O-]S(=O)(=O)[O-].O=[V+2]
InChIInChI=1S/2C14H12N2.H2O4S.O.V/c2*1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13;1-5(2,3)4;;/h2*3-8H,1-2H3;(H2,1,2,3,4);;/q;;;;+2/p-2
InChIKeyMCXKDBCTZOTMSV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metvan: A Broad-Spectrum Oxovanadium(IV) Anticancer Complex with Differentiated Pharmacological Profile for Preclinical Procurement


Metvan, chemically defined as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) [VO(SO4)(Me2-Phen)2], is a multitargeted oxovanadium(IV) complex identified as the most promising anticancer agent among 25 bis(cyclopentadienyl)vanadium(IV) and 14 oxovanadium(IV) compounds evaluated [1]. The dimethyl substitution on the phenanthroline ligands is essential for its anticancer activity, as unsubstituted analogs (e.g., VO(phen)2) were significantly less active [2]. Metvan induces apoptosis at nanomolar to low micromolar concentrations across a broad spectrum of human cancer cell lines, including those resistant to cisplatin, and exhibits favorable in vivo pharmacokinetics with a plasma half-life of 17.5 hours in mice [3]. This compound is positioned as a potential first-in-class vanadium-based alternative to platinum chemotherapy [1].

Why Generic Vanadium Sources or Related Oxovanadium Complexes Cannot Substitute for Metvan in Research Applications


Simple vanadium salts (e.g., vanadyl sulfate VOSO4) and other oxovanadium complexes lack the coordinated dimethyl-phenanthroline ligands essential for Metvan's potent anticancer activity and favorable pharmacokinetic profile. Studies show that unsubstituted phenanthroline analogs, such as VO(phen)2, exhibit markedly reduced cytotoxicity, confirming that the 4,7-dimethyl substitution is critical for activity [1]. Vanadyl sulfate VOSO4 demonstrates IC50 values in the 20-25 μg/mL range (approximately 100-125 μM assuming molar mass ~163 g/mol) against MCF-7 breast cancer cells [2], while Metvan is active at nanomolar to low micromolar concentrations (<5 μM) across multiple cancer types [3]. Furthermore, other vanadium complexes such as BMOV (bis(maltolato)oxovanadium) and sodium orthovanadate exhibit IC50 values in the 5-25 μM range and lack the dual ligand system that confers Metvan's multitargeted mechanism involving apoptosis induction, matrix metalloproteinase inhibition, and anti-invasive properties [4] [5].

Quantitative Differentiation Evidence: Metvan vs. Comparators in Preclinical Efficacy, Potency, and Pharmacokinetics


In Vivo Tumor Growth Inhibition in Glioblastoma Xenograft: Metvan vs. Vehicle Control

Metvan administered at 10 mg/kg i.p. daily for 5 days per week over 4 weeks significantly reduced tumor burden in SCID mice bearing U87 human glioblastoma xenografts. At day 40 post-inoculation, Metvan-treated mice showed a 63% reduction in mean tumor volume compared to vehicle control [1].

glioblastoma xenograft in vivo efficacy tumor volume

In Vivo Tumor Growth Inhibition in Breast Cancer Xenograft: Metvan vs. Vehicle Control

In SCID mice bearing MDA-MB-231 human breast cancer xenografts, Metvan treatment at 10 mg/kg i.p. daily (5 days/week for 4 weeks) resulted in a 64% reduction in mean tumor volume at day 40 relative to vehicle control [1].

breast cancer xenograft in vivo efficacy tumor volume

Comparative Apoptosis Induction in Primary Leukemia Cells: Metvan vs. Dexamethasone and Vincristine

Metvan was reported to be much more effective than the standard chemotherapeutic agents dexamethasone and vincristine in inducing apoptosis in primary leukemia cells from patients with acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and chronic acute myeloid leukemia (CML) [1]. While specific quantitative apoptosis percentages are not provided in the source abstract, the statement establishes a comparative advantage against established clinical standards.

leukemia apoptosis chemoresistance primary cells

Potency Comparison in Bone and Colorectal Cancer Cell Lines: Metvan vs. Vanadyl Sulfate (VOSO4)

Metvan impaired cell viability of human osteosarcoma (MG-63) and human colorectal adenocarcinoma (HT-29) cell lines in a low concentration range of 0.25-5.0 μM [1]. In contrast, vanadyl sulfate (VOSO4), a simple vanadium salt lacking the dimethyl-phenanthroline ligands, exhibits IC50 values of 25 μg/mL at 24h and 20 μg/mL at 48h (approximately 100-125 μM) against MCF-7 breast cancer cells [2]. This represents an approximate 20- to 500-fold difference in potency, demonstrating the critical contribution of the coordinated ligand system to Metvan's enhanced cytotoxicity.

osteosarcoma colorectal cancer IC50 potency

Favorable Pharmacokinetic Profile: Metvan Plasma Half-Life in Mice

Metvan exhibits favorable pharmacokinetics in mice, with an apparent plasma half-life (t1/2) of 17.5 hours and systemic clearance of 42.1 mL/h/kg following a single 10 mg/kg i.p. bolus injection. Therapeutic plasma concentrations ≥5 μM—which are highly cytotoxic against human cancer cells—are rapidly achieved and maintained for at least 24 hours [1]. The maximum plasma concentration (Cmax) reached was 37.0 μM at a tmax of 21.4 minutes [1]. In contrast, other oxovanadium complexes such as BMOV typically exhibit shorter plasma half-lives in the 1-4 hour range in rodent models, necessitating sustained-release formulations for in vivo efficacy [2].

pharmacokinetics half-life clearance in vivo

Activity Against Cisplatin-Resistant Cancer Cell Lines

Metvan is reported to be highly effective against cisplatin-resistant ovarian cancer and testicular cancer cell lines [1]. While the specific cisplatin-resistant cell line identifiers and IC50 values are not detailed in the abstract, this activity against platinum-resistant models represents a key differentiation from standard platinum-based chemotherapy. Many oxovanadium complexes lack demonstrated efficacy in cisplatin-resistant models; for example, sodium orthovanadate exhibits IC50 values of 8-12 μM in prostate cancer cells but has not been reported effective against cisplatin-resistant lines [2].

cisplatin resistance ovarian cancer testicular cancer chemoresistance

Optimal Research and Preclinical Application Scenarios for Metvan Based on Quantitative Evidence


Glioblastoma Preclinical Xenograft Studies

Investigators evaluating novel therapeutics for glioblastoma multiforme can utilize Metvan in SCID mouse xenograft models. The compound has demonstrated a 63% reduction in U87 tumor volume at day 40 (1688 mm³ vs. 4560 mm³ in controls, P=0.003) when administered at 10 mg/kg i.p. daily for 5 days/week over 4 weeks [1]. This established in vivo efficacy supports its use as a reference compound or investigational agent in brain tumor research.

Triple-Negative Breast Cancer In Vivo Efficacy Studies

Researchers working on triple-negative breast cancer (TNBC) models may employ Metvan as a non-platinum therapeutic candidate. In MDA-MB-231 xenografts, Metvan reduced tumor volume by 64% at day 40 (174 mm³ vs. 487 mm³ in controls, P=0.002) [1]. Its activity against this aggressive breast cancer subtype provides a foundation for combination studies and mechanistic investigations.

Cisplatin-Resistant Ovarian and Testicular Cancer Research

For laboratories investigating platinum-resistant ovarian or testicular cancer, Metvan offers a differentiated compound reported to be highly effective against cisplatin-resistant cell lines [2]. This property enables studies of resistance mechanisms and evaluation of vanadium-based alternatives to platinum chemotherapy.

Leukemia Apoptosis Mechanism Studies

Investigators studying apoptosis pathways in hematologic malignancies can utilize Metvan as a tool compound. It has been reported to be more effective than dexamethasone and vincristine in inducing apoptosis in primary leukemia cells from ALL, AML, and CML patients [2]. The compound's multitargeted mechanism—involving loss of mitochondrial transmembrane potential, ROS generation, and glutathione depletion—makes it suitable for mechanistic studies of cell death pathways in leukemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metvan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.